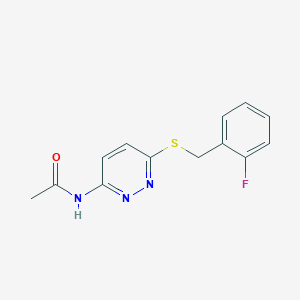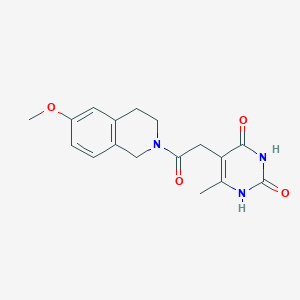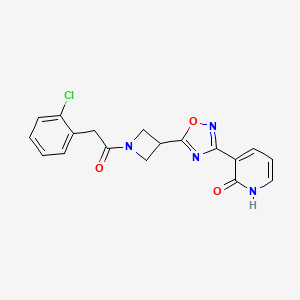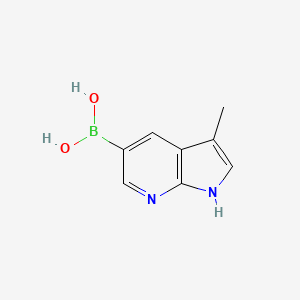![molecular formula C18H18F3N3 B2899442 N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-56-9](/img/structure/B2899442.png)
N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
L-745,870 is a selective antagonist of the N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor. The this compound receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. The activation of the this compound receptor by its endogenous ligand, substance P, has been implicated in various physiological and pathological processes, including pain perception, inflammation, anxiety, and depression. By blocking the activity of the this compound receptor, L-745,870 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
L-745,870 has been shown to modulate various physiological and biochemical processes. In preclinical studies, L-745,870 has been shown to reduce anxiety-like behaviors and drug-seeking behavior. Additionally, L-745,870 has been shown to reduce inflammation and pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-745,870 has several advantages and limitations for lab experiments. One advantage is its selectivity for the N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor, which allows for the specific modulation of this compound receptor activity. Additionally, L-745,870 has been extensively studied in preclinical models, providing a wealth of information on its pharmacological properties. However, one limitation of L-745,870 is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of L-745,870. One direction is the development of more selective and potent N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor antagonists. Additionally, further studies are needed to elucidate the potential therapeutic applications of L-745,870 in various diseases, including depression, anxiety, and substance abuse disorders. Finally, the development of novel delivery methods for L-745,870 may enhance its therapeutic efficacy and reduce potential adverse effects.
Métodos De Síntesis
L-745,870 can be synthesized using a multi-step process. The first step involves the reaction of 3-(trifluoromethyl)benzylamine with phenyl isocyanate, resulting in the formation of N-(3-(trifluoromethyl)benzyl)phenylurea. The second step involves the reaction of N-(3-(trifluoromethyl)benzyl)phenylurea with allyl isocyanate, resulting in the formation of N-allyl-N-(3-(trifluoromethyl)benzyl)phenylurea. The final step involves the reaction of N-allyl-N-(3-(trifluoromethyl)benzyl)phenylurea with guanidine hydrochloride, resulting in the formation of L-745,870.
Aplicaciones Científicas De Investigación
L-745,870 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse disorders. In preclinical studies, L-745,870 has been shown to reduce anxiety-like behaviors in rodents and non-human primates. Additionally, L-745,870 has been shown to reduce drug-seeking behavior in rodents, suggesting its potential use in the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
1-phenyl-3-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3/c1-2-11-22-17(24-16-9-4-3-5-10-16)23-13-14-7-6-8-15(12-14)18(19,20)21/h2-10,12H,1,11,13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNKRZMPKAAEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2899359.png)
![(4-Methoxyphenyl){2-[(4-methylphenyl)amino]pteridin-4-yl}amine](/img/structure/B2899360.png)



![N-({2'-methoxy-[1,1'-biphenyl]-4-yl}methyl)-N-(propan-2-yl)but-2-ynamide](/img/structure/B2899365.png)

![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)


![4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide](/img/structure/B2899372.png)
![N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2899376.png)
![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2899378.png)
